molecular formula C21H21N3O3S B2806263 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-58-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2806263
CAS No.: 851131-58-3
M. Wt: 395.48
InChI Key: OVYHTSZANBMWOL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide might be investigated for its potential as a pharmaceutical agent. Its imidazole moiety suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

The compound could be explored for its therapeutic potential, particularly in areas like anti-inflammatory or anticancer research. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In an industrial context, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups could impart desirable characteristics like increased stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[b][1,4]dioxin core, followed by the introduction of the imidazole and thioacetamide groups. Common reagents and conditions include:

    Reagents: Starting materials such as 2,3-dihydrobenzo[b][1,4]dioxin, 2,3-dimethylphenyl imidazole, and thioacetic acid.

    Conditions: Catalysts like palladium or copper, solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The imidazole group could facilitate binding to metal ions or active sites, while the thioacetamide moiety might participate in redox reactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methylphenyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to the presence of the 2,3-dimethylphenyl group. This structural feature could influence its reactivity, binding affinity, and overall properties, making it a unique candidate for various applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-4-3-5-17(15(14)2)24-9-8-22-21(24)28-13-20(25)23-16-6-7-18-19(12-16)27-11-10-26-18/h3-9,12H,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYHTSZANBMWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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